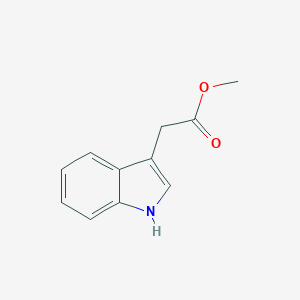

Methyl indole-3-acetate

Descripción

methyl 2-(1H-indol-3-yl)acetate has been reported in Penicillium commune, Glycine soja, and other organisms with data available.

Propiedades

IUPAC Name |

methyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHADMDGDNYQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172639 | |

| Record name | Methyl indol-3-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1912-33-0 | |

| Record name | Indole-3-acetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl indole-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl indole-3-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl indol-3-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl indol-3-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL INDOLE-3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30TIF5OY0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Indole-3-methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Indole-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. While IAA is a critical regulator of plant growth and development, MeIAA is generally considered a biologically inactive precursor. Its activity is dependent on its hydrolysis to the active IAA form. This technical guide provides an in-depth overview of the physicochemical properties of this compound, crucial for its application in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in various experimental and physiological settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 189.21 g/mol | [1][2][3][4][5][6] |

| Appearance | White to brown solid/powder | [3][7] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 160-163 °C at 0.5 mmHg | [3] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Methanol | 0.1 g/mL (clear solution) | [3] |

| Predicted Water Solubility | 1.15 g/L | [8] |

| Predicted logP | 1.86 - 2.61 | [8] |

| Predicted pKa (Strongest Acidic) | 15.04 | [8] |

| Predicted pKa (Strongest Basic) | -7.1 | [8] |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of indole-3-acetic acid.

Materials:

-

Indole-3-acetic acid (IAA)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve indole-3-acetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.[9]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[1][5][10][11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

Procedure:

-

Place a small amount of the liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gently and uniformly.

-

Observe the capillary tube. A slow stream of bubbles will emerge from the open end as the liquid is heated.

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[2][3][12]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Materials:

-

This compound sample

-

Various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)

-

Test tubes

-

Vortex mixer or shaker

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer or by shaking for a set period.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the substance is soluble at that concentration.

-

If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves or a maximum volume of solvent is reached.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[4][13][14][15][16]

Signaling Pathway and Mechanism of Action

This compound is an inactive form of the plant hormone auxin. Its biological activity is realized upon its conversion to indole-3-acetic acid (IAA) through hydrolysis, a reaction catalyzed by esterases within the plant.[17][18] Once converted to IAA, it enters the canonical auxin signaling pathway.

The core of the auxin signaling pathway involves three main protein families:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA transcriptional repressors: These proteins inhibit the activity of ARF transcription factors.

-

ARF (Auxin Response Factor) transcription factors: These factors bind to auxin-responsive elements in the promoters of auxin-responsive genes.[19][20][21]

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating gene expression. When IAA is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of auxin-responsive genes, leading to various physiological responses.

The diagram above illustrates the conversion of inactive this compound to active IAA and the subsequent canonical auxin signaling pathway leading to a physiological response.

This workflow outlines the key stages from the synthesis of this compound to the determination of its physicochemical properties.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Indole-3-methyl acetate (FDB000936) - FooDB [foodb.ca]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound esterase activity Gene Ontology Term (GO:0080030) [informatics.jax.org]

- 19. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance | MDPI [mdpi.com]

- 20. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methyl Indole-3-Acetate: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). Initially considered an inactive conjugate, MeIAA is now recognized as a crucial component in the intricate network of auxin homeostasis, playing a significant role in plant development and stress responses. This technical guide provides an in-depth exploration of the discovery of MeIAA, its natural distribution across various biological kingdoms, the enzymatic pathways governing its synthesis and hydrolysis, and its physiological effects. Detailed experimental protocols for the extraction, quantification, and analysis of MeIAA are provided, alongside a comprehensive summary of its reported concentrations in different organisms. Furthermore, this guide illustrates the key biosynthetic and signaling pathways involving MeIAA through detailed diagrams, offering a valuable resource for researchers in plant biology, microbiology, and drug development.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the study of auxin metabolism. Early research on plant hormones revealed that the primary auxin, indole-3-acetic acid (IAA), exists in both free and conjugated forms. The methylation of IAA to form MeIAA was identified as a key metabolic process with the characterization of the enzyme IAA carboxyl methyltransferase 1 (IAMT1) in Arabidopsis thaliana.[1] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of IAA, yielding MeIAA.[2]

Initially, MeIAA was considered an inactive form of auxin, a temporary storage compound that could be hydrolyzed back to the active IAA form when needed.[3] Subsequent studies on Arabidopsis mutants with altered IAMT1 expression levels revealed distinct auxin-related phenotypes, such as hyponastic (curly) leaves, confirming the in vivo significance of IAA methylation in regulating auxin homeostasis and plant development.[1][2] Further research has established that the physiological effects of exogenously applied MeIAA are indeed dependent on its enzymatic hydrolysis back to IAA by a family of carboxylesterases.[4][5]

Natural Occurrence

This compound is not confined to Arabidopsis and has been identified in a diverse range of organisms, from plants and fungi to bacteria and even as a metabolic product in humans.

In Plants

MeIAA has been detected in various plant species, highlighting its widespread role in the plant kingdom. Its presence has been reported in fruits, seeds, and vegetative tissues.

| Plant Species | Tissue/Organ | Reference |

| Malus pumila (Apple) | Fruit | [6] |

| Vitis vinifera (Grape) | Fruit | [6] |

| Prunus sp. (Plum, Cherry) | Fruit | [6] |

| Citrus sp. (Orange) | Fruit | [6] |

| Glycine max (Soybean) | Seeds | [6] |

| Phaseolus vulgaris (Green Bean) | Seeds | [6] |

| Vigna mungo (Gram Bean) | Seeds | [6] |

| Corylus avellana (Hazelnut) | Seeds | [6] |

| Zea mays (Maize) | Kernels | [5] |

| Nicotiana tabacum (Tobacco) | Leaves | [3] |

| Arabidopsis thaliana | Seedlings | [4] |

In Microorganisms

Several microorganisms are capable of synthesizing MeIAA, often as part of their interaction with plants.

| Microorganism | Phylum/Class | Reference |

| Pseudomonas sp. | Proteobacteria | |

| Ectomycorrhizal Fungi | Ascomycota/Basidiomycota | [7] |

In Humans

In humans, MeIAA has been identified as a product of tryptophan metabolism by the gut microbiota.

Biosynthesis and Metabolism

The formation and breakdown of MeIAA are key regulatory points in controlling the levels of active IAA.

Biosynthesis of Indole-3-Acetic Acid (IAA)

The precursor to MeIAA is IAA, which is synthesized through several tryptophan-dependent and tryptophan-independent pathways. The major tryptophan-dependent pathways are:

-

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the primary pathway in plants. Tryptophan is converted to IPyA by tryptophan aminotransferases (TAA), and IPyA is then converted to indole-3-acetaldehyde (IAAld) by YUCCA flavin monooxygenases (YUC). IAAld is subsequently oxidized to IAA.

-

The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC), which is then converted to IAAld and subsequently to IAA.

-

The Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to IAM by tryptophan-2-monooxygenase (iaaM), and IAM is then hydrolyzed to IAA by IAM hydrolase (iaaH). This pathway is more common in bacteria.

-

The Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime (IAOx) and then to IAN, which is finally converted to IAA by nitrilases.

Methylation of IAA to MeIAA

The conversion of IAA to MeIAA is a single enzymatic step catalyzed by IAMT1.

Hydrolysis of MeIAA to IAA

MeIAA is converted back to the biologically active IAA by the action of various carboxylesterases. This hydrolysis is a critical step for MeIAA to exert its physiological effects.[4]

Experimental Protocols

Extraction and Quantification of this compound

This protocol is a synthesized methodology based on established techniques for auxin analysis, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials and Reagents

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% methanol or 80% acetone with 1% acetic acid

-

Internal standard: ¹³C₆-MeIAA or d₅-MeIAA

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

4.1.2. Extraction Procedure

-

Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube. Add the extraction solvent (e.g., 1 mL) and the internal standard. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

4.1.3. Purification by Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Re-dissolve the dried extract in a small volume of the initial mobile phase (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low concentration of organic solvent to remove polar impurities.

-

Elution: Elute the MeIAA and other less polar compounds with a higher concentration of organic solvent (e.g., 80% methanol).

-

Drying: Evaporate the eluate to dryness.

4.1.4. Derivatization

-

Reagent Addition: Add the derivatization agent (e.g., 50 µL of MSTFA) to the dried, purified extract.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

4.1.5. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components of the sample.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized MeIAA and the internal standard.

4.1.6. Quantification

Calculate the concentration of MeIAA in the original sample based on the peak area ratio of the analyte to the internal standard and the fresh weight of the tissue.

In Vitro Hydrolysis of MeIAA

This protocol allows for the assessment of MeIAA esterase activity in plant extracts.

4.2.1. Materials and Reagents

-

Plant tissue

-

Extraction buffer (e.g., phosphate buffer, pH 7.0)

-

MeIAA substrate

-

Stop solution (e.g., 1 M HCl)

-

Ethyl acetate

-

HPLC system or GC-MS system

4.2.2. Procedure

-

Enzyme Extraction: Homogenize fresh plant tissue in cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Enzyme Assay: Prepare a reaction mixture containing the enzyme extract and MeIAA substrate in the extraction buffer. Incubate at a controlled temperature (e.g., 37°C).

-

Reaction Termination: At specific time points, stop the reaction by adding the stop solution.

-

Extraction of IAA: Extract the produced IAA from the reaction mixture with ethyl acetate.

-

Quantification of IAA: Evaporate the ethyl acetate and quantify the amount of IAA formed using HPLC with fluorescence detection or by GC-MS after derivatization.

Signaling Pathway

The biological activity of MeIAA is mediated through its hydrolysis to IAA, which then engages the canonical auxin signaling pathway.

The TIR1/AFB-mediated Auxin Signaling Pathway

At the cellular level, IAA is perceived by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

-

Auxin Perception: In the presence of IAA, the hormone acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.

-

Ubiquitination and Degradation of Aux/IAA: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of IAA to the TIR1/AFB-Aux/IAA co-receptor complex leads to the ubiquitination of the Aux/IAA protein. The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of the ARFs.

-

Transcriptional Regulation: The degradation of Aux/IAA repressors releases the ARFs, allowing them to either activate or repress the transcription of a wide array of downstream target genes, including the Aux/IAA genes themselves, as well as genes involved in cell division, elongation, and differentiation.[8][9][10][11][12]

Conclusion

This compound, once considered a mere inactive conjugate, has emerged as a key player in the dynamic regulation of auxin homeostasis. Its formation and hydrolysis provide a sophisticated mechanism for plants and other organisms to fine-tune the levels of active IAA in a spatio-temporal manner. The widespread natural occurrence of MeIAA underscores its fundamental importance in diverse biological processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this important molecule in plant development, microbe-plant interactions, and potentially in novel therapeutic applications. Future research will likely uncover even more intricate layers of regulation involving MeIAA and its metabolic network.

References

- 1. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]Indole-3-Acetyl-myo-Inositol Hydrolysis by Extracts of Zea mays L. Vegetative Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 11. Enigmatic role of auxin response factors in plant growth and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Methyl Indole-3-Acetate as a Phytohormone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA)[1]. While IAA is a well-established phytohormone crucial for numerous aspects of plant growth and development, MeIAA has traditionally been considered an inactive storage form of auxin[2]. However, recent research has unveiled a more complex role for MeIAA, highlighting its potential as a signaling molecule and a potent regulator of plant development, with effects that can sometimes surpass those of IAA itself[3][4]. This technical guide provides an in-depth overview of the current understanding of MeIAA as a phytohormone, focusing on its biosynthesis, metabolism, transport, physiological effects, and signaling pathways. The information presented herein is intended to be a valuable resource for researchers in plant biology and professionals in drug and herbicide development.

Biosynthesis and Metabolism

The homeostasis of auxin in plants is tightly regulated through a balance of biosynthesis, degradation, and conjugation[1]. MeIAA is a key component of this regulatory network, existing as a reversibly inactivated form of IAA[5].

Biosynthesis of MeIAA

MeIAA is synthesized from IAA through a methylation reaction catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1) [1][3]. This enzyme belongs to the SABATH family of methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor[4]. The IAMT1 enzyme exhibits high specificity for IAA[6]. Overexpression of the IAMT1 gene in Arabidopsis thaliana leads to phenotypes associated with auxin deficiency, such as hyponastic (upward-curling) leaves and reduced gravitropic responses, providing genetic evidence for its role in converting active IAA to MeIAA in vivo[1][7].

Metabolism of MeIAA

The biological activity of MeIAA is primarily exerted through its hydrolysis back to the active form, IAA. This conversion is catalyzed by a family of esterases, with AtMES17 (an Arabidopsis thaliana methyl esterase) being a key enzyme identified with significant MeIAA hydrolase activity[8]. Mutants lacking AtMES17 show decreased sensitivity to exogenously applied MeIAA, while their response to IAA remains normal, confirming that the effects of MeIAA are largely dependent on its conversion to IAA[8].

Transport

While the polar transport of IAA is a well-characterized process crucial for establishing auxin gradients, the transport of MeIAA is less understood. As a nonpolar compound, MeIAA is thought to be transported in plants through both passive diffusion and potentially active transport mechanisms[5]. Its ability to move within the plant and be converted to active IAA in specific tissues contributes to the nuanced regulation of auxin homeostasis and response.

Physiological Effects

The physiological effects of MeIAA are diverse and often depend on its concentration and the specific plant tissue. While it is considered an inactive precursor, its application can lead to potent auxin-like responses due to its conversion to IAA.

Effects on Root Development

MeIAA significantly impacts root system architecture. Exogenous application of MeIAA generally inhibits primary root elongation in a dose-dependent manner[3][8]. Interestingly, in some contexts, MeIAA can be more potent than IAA in inhibiting root growth[3]. Conversely, MeIAA has been shown to have a stronger capacity to induce lateral root formation compared to both IAA and the synthetic auxin NAA[2][9]. This differential effect on primary and lateral roots highlights the complex regulatory role of MeIAA in root development.

Effects on Shoot Development

In the shoot, MeIAA influences hypocotyl elongation and leaf development. Studies have shown that MeIAA can be more potent than IAA in inhibiting hypocotyl elongation[2][3]. Overexpression of the IAMT1 gene, leading to increased MeIAA levels, results in dramatic hyponastic leaf phenotypes[1].

Herbicidal Activity

At high concentrations, MeIAA exhibits herbicidal properties. Foliar application of MeIAA at concentrations around 20 mM can induce severe physiological disruptions in some plant species, including stem curvature, apical meristem necrosis, and inhibition of germination[4]. These effects are often more pronounced than those of IAA at equivalent concentrations, suggesting that MeIAA or its rapid conversion to high levels of intracellular IAA can overwhelm the plant's homeostatic mechanisms, leading to phytotoxicity[4].

Signaling Pathway

The current model for MeIAA signaling posits that it acts as a pro-hormone, being hydrolyzed to IAA to elicit a response through the canonical auxin signaling pathway.

Figure 1: MeIAA Signaling Pathway.

As depicted in Figure 1, extracellular MeIAA is transported into the plant cell. Intracellular MeIAA is then hydrolyzed by esterases such as AtMES17 to produce active IAA. IAA binds to the TIR1/AFB F-box protein, which is part of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to changes in gene expression and ultimately, a physiological response.

Data Presentation

Table 1: Dose-Response of MeIAA on Arabidopsis thaliana Root Growth

| MeIAA Concentration (µM) | Primary Root Length (% of Control) | Reference |

| 0.01 | ~90% | [8] |

| 0.05 | ~70% | [8] |

| 0.1 | ~50% | [8] |

| 0.5 | 15% | [8] |

| 1.0 | <10% | [8] |

Note: Data are estimations based on graphical representations in the cited literature.

Table 2: Kinetic Parameters of Enzymes Involved in MeIAA Metabolism

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| AtMES17 | MeIAA | 13 | 0.18 | 1.38 x 104 | [8] |

| IAMT1 | IAA | - | - | High Specificity | [6] |

Note: Specific kinetic parameters for IAMT1 were not available in the searched literature, but it is reported to have high specificity for IAA.

Experimental Protocols

Figure 2: General Experimental Workflow.

Auxin Root Growth Inhibition Assay

This protocol is adapted for assessing the effect of MeIAA on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., mes17).

-

Murashige and Skoog (MS) medium including vitamins and sucrose.

-

Agar.

-

Petri dishes (100 x 15 mm).

-

MeIAA and IAA stock solutions (in ethanol or DMSO).

-

Sterile water.

-

Growth chamber with controlled light and temperature.

-

Ruler or digital scanner and image analysis software (e.g., ImageJ).

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

-

Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them in a line on square Petri dishes containing solid MS medium.

-

Stratification: Wrap the plates with breathable tape and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow the seedlings for 4-5 days under long-day conditions (16h light/8h dark) at 22°C.

-

Treatment: Prepare MS agar plates supplemented with a range of MeIAA concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µM). Include plates with equivalent concentrations of IAA as a positive control and a mock control (containing the same concentration of the solvent used for the stock solutions).

-

Transfer: Carefully transfer seedlings of uniform size to the treatment plates (approximately 10-15 seedlings per plate). Mark the position of the root tip at the time of transfer.

-

Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.

-

Data Collection: Scan the plates at high resolution. Measure the length of the primary root from the mark made at the time of transfer to the new root tip using image analysis software.

-

Analysis: Calculate the average root growth for each treatment. Express the results as a percentage of the mock-treated control.

In Vitro IAMT1 Enzymatic Assay

This protocol describes a method to measure the activity of recombinant IAMT1.

Materials:

-

Purified recombinant IAMT1 protein.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2).

-

Indole-3-acetic acid (IAA) substrate.

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Ethyl acetate.

-

Microcentrifuge tubes.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer.

-

IAA (at various concentrations to determine kinetic parameters).

-

Purified recombinant IAMT1 protein.

-

-

Initiate Reaction: Start the reaction by adding [3H]SAM. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M NaCl).

-

Extraction: Extract the methylated product (MeIAA) by adding an organic solvent like ethyl acetate. Vortex vigorously and then centrifuge to separate the phases. The hydrophobic MeIAA will partition into the ethyl acetate phase.

-

Quantification: Transfer a known volume of the ethyl acetate phase to a scintillation vial containing scintillation cocktail.

-

Measurement: Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the enzyme activity based on the amount of [3H]MeIAA formed per unit time. Determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against a range of IAA concentrations.

MeIAA Hydrolysis Assay

This protocol is for measuring the esterase activity of enzymes like AtMES17 on MeIAA.

Materials:

-

Purified recombinant AtMES17 protein or plant protein extract.

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

This compound (MeIAA) substrate.

-

High-performance liquid chromatography (HPLC) system with a C18 column and a UV or fluorescence detector.

-

Methanol and other necessary solvents for HPLC.

-

Microcentrifuge tubes.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and MeIAA substrate.

-

Initiate Reaction: Add the purified AtMES17 protein or plant protein extract to the reaction mixture to start the hydrolysis.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a set period, taking aliquots at different time points to monitor the reaction progress.

-

Stop Reaction: Stop the reaction in the aliquots by adding an equal volume of methanol or by heat inactivation.

-

Analysis by HPLC:

-

Centrifuge the stopped reaction mixtures to pellet any precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate the components using a suitable gradient of solvents (e.g., methanol and water with 0.1% formic acid).

-

Detect and quantify the amounts of MeIAA and the product, IAA, by monitoring the absorbance at a specific wavelength (e.g., 280 nm) or by fluorescence.

-

-

Calculation: Calculate the rate of MeIAA hydrolysis based on the decrease in the MeIAA peak area and the increase in the IAA peak area over time.

Histochemical GUS Staining for Auxin Response (DR5::GUS)

This protocol is for visualizing the auxin response in Arabidopsis seedlings carrying the DR5::GUS reporter construct after treatment with MeIAA.

Materials:

-

Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

-

GUS staining solution:

-

100 mM sodium phosphate buffer (pH 7.0).

-

10 mM EDTA.

-

0.5 mM potassium ferricyanide.

-

0.5 mM potassium ferrocyanide.

-

0.1% (v/v) Triton X-100.

-

1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), dissolved in a small amount of DMSO before adding to the buffer.

-

-

70% ethanol.

-

Microtiter plates or microcentrifuge tubes.

-

Vacuum desiccator (optional).

-

Microscope.

Procedure:

-

Seedling Growth and Treatment: Grow DR5::GUS seedlings as described in the root growth inhibition assay. Treat the seedlings with the desired concentrations of MeIAA for a specified duration (e.g., 6-24 hours).

-

Staining:

-

Carefully transfer the seedlings into the wells of a microtiter plate or into microcentrifuge tubes containing the GUS staining solution.

-

(Optional) Infiltrate the tissue with the staining solution by applying a vacuum for 5-10 minutes.

-

Incubate the seedlings in the staining solution at 37°C in the dark for several hours to overnight. The incubation time will depend on the strength of the GUS expression.

-

-

Destaining:

-

Remove the staining solution.

-

Wash the seedlings with 70% ethanol to remove chlorophyll and stop the staining reaction. Change the ethanol several times until the tissues are clear.

-

-

Visualization: Mount the destained seedlings on a microscope slide in a drop of 70% ethanol or clearing solution (e.g., Hoyer's solution).

-

Imaging: Observe and photograph the blue staining pattern, which indicates the sites of auxin response, using a light microscope.

Conclusion

This compound, once considered merely an inactive conjugate of IAA, is now recognized as a significant player in auxin homeostasis and signaling. Its biosynthesis by IAMT1 and hydrolysis back to active IAA by esterases like AtMES17 provide a dynamic mechanism for modulating auxin levels in a spatio-temporal manner. The potent and sometimes distinct physiological effects of MeIAA compared to IAA underscore its importance in plant development and its potential for agricultural applications, such as in the development of novel herbicides. Further research into the transport of MeIAA and the tissue-specific regulation of its metabolism will undoubtedly provide deeper insights into the intricate network of auxin regulation in plants. This guide serves as a comprehensive resource for researchers and professionals seeking to explore the multifaceted role of this intriguing phytohormone.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Localized Iron Supply Triggers Lateral Root Elongation in Arabidopsis by Altering the AUX1-Mediated Auxin Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lateral Root Initiation in Arabidopsis: Developmental Window, Spatial Patterning, Density and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Function of IAMT1 in converting IAA to Methyl indole-3-acetate.

Executive Summary

Indole-3-acetic acid (IAA), the primary auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its cellular concentration and activity are meticulously controlled through a complex network of biosynthesis, transport, degradation, and conjugation. This document provides a detailed technical overview of a key enzyme in this regulatory network: Indole-3-acetic acid carboxyl methyltransferase 1 (IAMT1). IAMT1 catalyzes the conversion of IAA to its methyl ester, Methyl indole-3-acetate (MeIAA), a process that plays a significant role in modulating auxin homeostasis. This guide details the biochemical function, physiological implications, and experimental methodologies associated with IAMT1, providing a comprehensive resource for researchers in plant science and related fields.

Core Biochemical Function of IAMT1

IAMT1, also known as At5g55250 in Arabidopsis thaliana, is a member of the SABATH family of small-molecule methyltransferases.[1][2] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of various carboxylic acid-containing substrates.[3] The primary and most specific function of IAMT1 is the catalysis of the following reaction:

Indole-3-acetic acid (IAA) + S-adenosyl-L-methionine (SAM) → this compound (MeIAA) + S-adenosyl-L-homocysteine (SAH)

This reaction converts the active, polar hormone IAA into its nonpolar, and generally considered inactive or less active, methyl ester form.[4] This conversion represents a distinct mechanism for regulating auxin activity, differing from conjugation to sugars or amino acids. MeIAA can be hydrolyzed back to active IAA by certain esterases, such as AtMES17, suggesting that methylation is a reversible inactivation mechanism.[4]

Quantitative Analysis: Enzyme Kinetics and Substrate Specificity

The biochemical efficiency and substrate preference of IAMT1 have been investigated, revealing a high specificity for IAA. While detailed Michaelis-Menten constants (Km, kcat) from the foundational study by Zubieta et al. (2003) are not available in the public domain abstracts, subsequent research has provided specific activity values and confirmed its substrate preference.

In vitro studies have shown that IAMT1 can methylate both IAA and another natural auxin, phenylacetic acid (PAA). However, in vivo evidence from overexpression lines suggests that IAMT1 exclusively metabolizes IAA, as only IAA levels were reduced in the root tips of these plants, while PAA levels remained unchanged.[5] This indicates a high degree of substrate selectivity within the cellular environment.

| Substrate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | In Vivo Activity | Reference |

| Indole-3-acetic acid (IAA) | 0.64 | Yes | [5] |

| Phenylacetic acid (PAA) | 0.65 | No | [5] |

| Salicylic Acid | Low (based on Kcat/Km) | Not reported | [6] |

Physiological Role and Regulatory Pathways

The methylation of IAA by IAMT1 is a crucial component of auxin homeostasis, impacting various developmental processes. The spatial and temporal expression of the IAMT1 gene is tightly regulated, and alterations in its expression level lead to significant and predictable phenotypes.[7]

Key Physiological Functions:

-

Leaf Development: IAMT1 plays a critical role in leaf morphology. Overexpression of IAMT1 (as seen in the iamt1-D mutant) leads to dramatic hyponastic (upward curling) leaves, characteristic of an auxin-deficient phenotype.[7] Conversely, suppression of IAMT1 expression via RNA interference (RNAi) results in epinastic (downward curling) leaves, an opposite phenotype associated with excess auxin.[2]

-

Gravitropism: Proper gravitropic responses in roots and hypocotyls are dependent on precise auxin gradients. Overexpression of IAMT1 disrupts these gradients, leading to agravitropic growth.

-

Root Growth: While both IAA and MeIAA can inhibit primary root elongation, exogenously applied MeIAA is often more potent in other assays, such as inhibiting hypocotyl elongation.[7] Overexpression of IAMT1 also leads to fewer lateral roots in response to IAA treatment.[6]

-

Gene Regulation: The effects of IAMT1 activity are, in part, mediated through downstream changes in gene expression. In the iamt1-D mutant, for instance, the expression of several TCP (TEOSINTE BRANCHED1, CYCLOIDEA, and PCF) genes, which are known regulators of leaf curvature, is downregulated.[3][7]

References

- 1. Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IAMT1 IAA carboxylmethyltransferase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Biological Activities of Methyl Indole-3-Acetate Versus Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, and its methylated derivative, Methyl indole-3-acetate (MIAA), are both recognized for their significant and diverse biological activities. While IAA is a well-established phytohormone crucial for plant growth and development, recent research has illuminated the distinct and sometimes more potent effects of MIAA. This technical guide provides an in-depth comparison of the biological activities of MIAA and IAA, focusing on their roles in plant physiology, anti-inflammatory responses, and anticancer effects. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to offer a comprehensive resource for researchers in plant biology, pharmacology, and drug discovery.

Introduction

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in cell division, elongation, and differentiation.[1][2][3] Its methyl ester, this compound (MIAA), has traditionally been considered an inactive precursor or storage form of IAA.[4][5] However, emerging evidence challenges this view, suggesting that MIAA possesses its own unique biological activities and can, in some instances, exhibit greater potency than IAA. This whitepaper aims to dissect and compare the biological activities of these two indole compounds, providing a technical foundation for further research and potential therapeutic applications.

Comparative Biological Activities

The biological effects of MIAA and IAA extend beyond their roles as phytohormones, with significant implications for human health. This section details their comparative activities in plant growth regulation, inflammation, and cancer.

Auxin Activity in Plants

In the realm of plant biology, both IAA and MIAA influence growth, but their mechanisms and potency can differ.

-

Indole-3-Acetic Acid (IAA): As the primary auxin, IAA is integral to nearly every aspect of plant growth and development.[6] It promotes cell elongation, root initiation, and apical dominance.[2][6]

-

This compound (MIAA): While considered an inactive form, MIAA can be hydrolyzed by esterases to release active IAA.[4][5] Interestingly, some studies have shown that exogenously applied MIAA can be more potent than IAA in certain assays, such as the inhibition of hypocotyl elongation.[7][8][9] This enhanced activity is likely due to differences in uptake and transport across plant tissues.[4]

Table 1: Comparative Auxin Activity of MIAA vs. IAA

| Biological Effect | This compound (MIAA) | Indole-3-acetic acid (IAA) | Key Findings |

| Hypocotyl Elongation | More potent inhibitor | Potent inhibitor | MIAA shows significantly greater inhibition of hypocotyl elongation in dark-grown seedlings compared to IAA at the same concentration.[7][8][9] |

| Primary Root Elongation | Less potent inhibitor | More potent inhibitor | IAA is a more potent inhibitor of primary root elongation in light-grown seedlings.[9] |

| Lateral Root Formation | Stronger inducer | Inducer | MIAA demonstrates a stronger capacity to induce lateral roots compared to IAA.[9] |

| Root Hair Formation | Weaker inducer | Stronger inducer | IAA is more effective at inducing root hairs.[9] |

Anti-inflammatory Activity

Both IAA and MIAA have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents.

-

Indole-3-Acetic Acid (IAA): IAA has been shown to alleviate inflammatory responses by inducing the expression of Heme Oxygenase-1 (HO-1) and neutralizing free radicals.[7][10][11] This action appears to be independent of the Aryl hydrocarbon Receptor (AhR) pathway in macrophages.[1][10][11] It effectively reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[10][11]

-

This compound (MIAA): MIAA has been observed to reduce the expression of inflammatory cytokine genes in the brain, suggesting a potential role in neuroinflammation.[12] Similar to IAA, its anti-inflammatory mechanism in microglia also appears to be AhR-independent.[12]

Anticancer Activity

The potential of indole compounds in cancer therapy is an active area of research, with both MIAA and IAA showing promising, albeit different, mechanisms of action.

-

This compound (MIAA): MIAA has been found to significantly suppress cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[8] This leads to the inhibition of matrix metalloproteinase-9 (MMP-9) expression, a key enzyme involved in the degradation of the extracellular matrix during metastasis.

-

Indole-3-Acetic Acid (IAA): The anticancer activity of IAA has often been studied in combination with other agents. For instance, in the presence of horseradish peroxidase (HRP), IAA can be oxidized to produce cytotoxic species that induce apoptosis in cancer cells.[12][13] Similarly, when activated by UVB irradiation, IAA can generate free radicals and induce apoptosis.[14]

Table 2: Comparative Anticancer Activity of MIAA vs. IAA

| Activity | This compound (MIAA) | Indole-3-acetic acid (IAA) |

| Mechanism of Action | Inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway, leading to decreased MMP-9 expression.[8] | Induces apoptosis, often requiring activation by agents like horseradish peroxidase (HRP) or UVB irradiation to generate cytotoxic species.[12][13][14] |

| Primary Effect | Anti-invasive | Cytotoxic / Pro-apoptotic |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of MIAA and IAA.

Hypocotyl Elongation Assay

This assay is used to determine the effect of auxins on cell elongation in plant hypocotyls.[6][15][16]

-

Seed Sterilization and Germination: Sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) medium.

-

Light/Dark Treatment: For etiolated (dark-grown) seedlings, wrap the plates in aluminum foil and incubate at 22°C for a specified period (e.g., 3-5 days). For light-grown seedlings, incubate under a defined light cycle.

-

Treatment Application: Prepare MS medium plates containing various concentrations of MIAA and IAA.

-

Seedling Transfer: Carefully transfer germinated seedlings to the treatment plates.

-

Incubation: Incubate the plates under the same light/dark conditions.

-

Measurement: After the incubation period, scan the plates and measure the hypocotyl length using image analysis software.

-

Data Analysis: Calculate the average hypocotyl length for each treatment group and compare it to the control group to determine the percentage of inhibition or stimulation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][18][19][20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of MIAA or IAA (and/or IAA in combination with an activating agent) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][4][7][8][11]

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer MIAA, IAA, a vehicle control, and a positive control (e.g., indomethacin) to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Experimental Workflows

Conclusion

The comparative analysis of this compound and Indole-3-acetic acid reveals a nuanced relationship where the methylated form, MIAA, is not merely an inactive counterpart to the canonical auxin, IAA. In plant systems, MIAA exhibits distinct, and in some cases, more potent activities, highlighting the importance of metabolic conversion and transport in modulating auxin responses. Furthermore, both compounds demonstrate significant anti-inflammatory and anticancer potential through different mechanisms. IAA's ability to mitigate inflammation via the HO-1 pathway and MIAA's targeted inhibition of the MEK1/2-ERK1/2 pathway in cancer cell invasion underscore the diverse therapeutic possibilities of these indole derivatives. This technical guide provides a foundational resource for researchers to further explore the biological activities of MIAA and IAA, paving the way for novel applications in agriculture and medicine. Future direct comparative studies with quantitative data, particularly in the areas of anti-inflammatory and anticancer efficacy, are warranted to fully elucidate their relative potencies and therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative ratiometric sensor for time-resolved analysis of auxin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.) [techscience.com]

- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling the Enigmatic Role of Methyl Indole-3-Acetate in Plant Biology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). While the physiological roles of IAA are extensively documented, MeIAA remains a comparatively enigmatic molecule. Its endogenous presence in plant tissues is often transient and at low concentrations, making its detection and quantification a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of endogenous MeIAA levels, the experimental protocols for its analysis, and its metabolic and signaling context within the broader framework of auxin biology.

I. Endogenous Levels of this compound: A Scarcity of Data

Quantitative data on the endogenous levels of MeIAA across a wide range of plant species and tissues are notably limited in the current scientific literature. This scarcity is likely attributable to the compound's low abundance and rapid metabolic turnover. Most auxin profiling studies have historically focused on IAA and its amino acid or sugar conjugates, often overlooking or not detecting MeIAA.

One of the few available quantitative measurements comes from a study on the auxin metabolite profiles in isolated nuclei of Arabidopsis thaliana.

Table 1: Endogenous Levels of this compound (MeIAA) in Arabidopsis thaliana Nuclei

| Plant Tissue/Organelle | Species | Method of Quantification | Endogenous Level of MeIAA | Reference |

| Isolated Nuclei | Arabidopsis thaliana | LC-MS/MS | Detected, but not quantified in absolute terms. Presented as a relative component of the total conjugated auxin pool. | [1] |

Note: The referenced study indicates the presence of MeIAA as part of the total conjugated auxin pool but does not provide a specific concentration in ng/g fresh weight or similar units, highlighting the analytical challenges.

The transient nature of MeIAA is underscored by the activity of specific enzymes. IAA is converted to MeIAA by IAA carboxyl methyltransferases (IAMT), and MeIAA is hydrolyzed back to active IAA by methyl-IAA esterases, such as AtMES17 in Arabidopsis. This rapid enzymatic conversion likely contributes to the difficulty in detecting and quantifying endogenous MeIAA.

II. Experimental Protocols for MeIAA Quantification

The quantification of MeIAA necessitates highly sensitive analytical techniques due to its low endogenous concentrations. The protocols outlined below are based on established methods for auxin analysis, which can be adapted and optimized for MeIAA detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

A. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

1. Plant Tissue Homogenization:

-

Flash-freeze a known weight of plant tissue (typically 50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Immediately add an ice-cold extraction solvent. A common solvent is 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v).

-

Add an appropriate internal standard, such as ¹³C₆-MeIAA or d₅-MeIAA, to the extraction mixture to account for analyte loss during sample preparation and for accurate quantification.

2. Solid-Phase Extraction (SPE) for Purification and Concentration:

-

After extraction and centrifugation to remove debris, the supernatant is subjected to SPE for cleanup.

-

A mixed-mode reversed-phase anion-exchange SPE cartridge is often employed.

-

Conditioning: The SPE cartridge is conditioned sequentially with methanol and then with the equilibration buffer (e.g., 0.1% formic acid in water).

-

Sample Loading: The plant extract is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in 0.1% formic acid) to remove interfering compounds.

-

Elution: The auxins, including MeIAA, are eluted with a stronger solvent (e.g., 80% methanol in 0.1% formic acid).

-

The eluate is then dried under a stream of nitrogen or by vacuum centrifugation.

B. LC-MS/MS Analysis

1. Chromatographic Separation:

-

The dried extract is reconstituted in a suitable solvent (e.g., 10% methanol).

-

Separation is typically achieved using a reversed-phase C18 column.

-

A gradient elution program is employed using mobile phases such as:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

-

2. Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive mode is commonly used for the detection of MeIAA.

-

Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for MeIAA and its internal standard.

-

Precursor Ion ([M+H]⁺): For MeIAA (C₁₂H₁₃NO₂), the expected m/z would be approximately 190.1.

-

Product Ions: Characteristic fragment ions are selected for monitoring. For the indole moiety, a common fragment is observed at m/z 130.1.

-

Table 2: Exemplary LC-MS/MS Parameters for MeIAA Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | ~190.1 |

| Product Ion (m/z) | ~130.1 |

| Collision Energy | Optimized for the specific instrument |

| Capillary Voltage | ~3.5 kV |

| Gas Temperature | ~300 °C |

Note: These parameters are illustrative and require optimization for the specific LC-MS/MS instrument being used.

III. Signaling and Metabolic Pathways

The biological activity of MeIAA is largely considered to be dependent on its hydrolysis to free IAA. Therefore, the primary signaling pathway initiated by MeIAA is the canonical auxin signaling pathway.

A. MeIAA Metabolism

The metabolism of MeIAA is a key aspect of auxin homeostasis, providing a mechanism for the rapid regulation of active IAA levels.

B. Canonical Auxin Signaling Pathway

Once MeIAA is hydrolyzed to IAA, the free IAA can enter the nucleus and initiate the canonical auxin signaling cascade. This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes by Auxin Response Factors (ARFs).

IV. Conclusion and Future Perspectives

This compound represents an important, yet understudied, component of the complex network of auxin metabolism and homeostasis. The scarcity of quantitative data on its endogenous levels across different plant tissues and developmental stages presents a significant knowledge gap. Future research, leveraging advanced and highly sensitive mass spectrometry techniques, is crucial to build a comprehensive atlas of MeIAA distribution in the plant kingdom. Elucidating the precise spatial and temporal dynamics of MeIAA will provide deeper insights into its role in fine-tuning auxin responses and its potential as a target for modulating plant growth and development in agricultural and biotechnological applications. The development of specific analytical standards and methodologies tailored for MeIAA will be paramount in advancing our understanding of this elusive auxin derivative.

References

The Impact of Methyl Indole-3-Acetate on Brain Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of how methyl indole-3-acetate (methyl-IAA) and its parent compound, indole-3-acetate (IAA), affect gene expression in the brain. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

This compound (Methyl-IAA) and Brain Gene Expression

Methyl-IAA, a methylated form of the tryptophan metabolite indole-3-acetate, has demonstrated the ability to modulate gene expression in the brain, particularly in regions associated with mood and behavior. The primary effects observed to date relate to the attenuation of neuroinflammation.

Quantitative Data: Gene Expression Changes Induced by Methyl-IAA

A key study has demonstrated that intraperitoneal (IP) administration of methyl-IAA in mice leads to significant alterations in the expression of pro-inflammatory cytokine genes in the prefrontal cortex and hippocampus. The observed changes are summarized in the table below.

| Brain Region | Gene | Change in Expression | p-value | Citation |

| Prefrontal Cortex | Tnfa (Tumor necrosis factor-alpha) | Decreased | < 0.05 | [1] |

| Prefrontal Cortex | Ccl2 (Chemokine (C-C motif) ligand 2) | Tendency to decrease | p = 0.08 | [1] |

| Prefrontal Cortex | Il6 (Interleukin-6) | No significant change | - | [1] |

| Hippocampus | Tnfa | No significant decrease | p = 0.18 | [1] |

| Hippocampus | Ccl2 | Tendency to decrease | p = 0.08 | [1] |

| Hippocampus | Il6 | No significant change | - | [1] |

Table 1: Summary of quantitative changes in gene expression in the mouse brain following intraperitoneal administration of this compound.

Experimental Protocol: In Vivo Administration and Gene Expression Analysis of Methyl-IAA

The following protocol outlines the methodology used to assess the in vivo effects of methyl-IAA on brain gene expression in mice.

1.2.1. Animal Model and Compound Administration

-

Animal Model: Adult male C57BL/6J mice are commonly used.

-

Compound: this compound (Sigma-Aldrich or equivalent).

-

Vehicle: A suitable vehicle, such as a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80, is used to dissolve the methyl-IAA.

-

Administration Route: Intraperitoneal (IP) injection is a standard method for systemic delivery.[2][3][4][5][6]

-

Dosage: Effective doses can range from low to high concentrations, with studies showing dose-dependent effects. A higher dose has been noted to produce more significant behavioral and gene expression changes.[1]

-

Procedure for IP Injection:

-

Restrain the mouse securely, often by scruffing the neck and securing the tail.

-

Tilt the mouse's head downwards to move the abdominal organs cranially.

-

Insert a 25-30 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.[2][3]

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.[4][5]

-

Inject the methyl-IAA solution slowly.

-

Withdraw the needle and return the mouse to its cage, monitoring for any adverse effects.

-

1.2.2. Brain Tissue Collection and RNA Isolation

-

Timing: Brain tissue is typically collected at a specific time point after methyl-IAA administration, for example, 2 hours post-injection, to capture the peak of the gene expression response.

-

Procedure:

-

Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Rapidly dissect the brain and isolate the prefrontal cortex and hippocampus on a cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

-

Isolate total RNA from the brain tissue using a standard method such as TRIzol reagent or a column-based kit (e.g., Qiagen RNeasy Kit).[7]

-